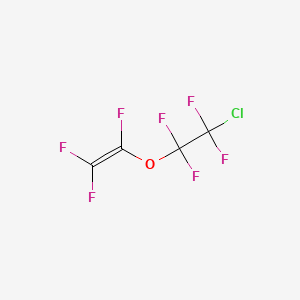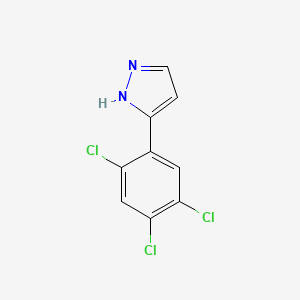![molecular formula C25H30N2O2 B15290101 [(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)
[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3R)-2-ethyl-1-azabicyclo[222]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides.
Coupling with the isoquinoline derivative: This is often done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: This includes nucleophilic or electrophilic substitution reactions, which can modify the functional groups attached to the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
科学的研究の応用
[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in studies of receptor binding and signaling pathways.
Industry: It could be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
作用機序
The mechanism of action of [(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Nicotine: [(2S)-3-(1-Methyl-2-pyrrolidinyl)pyridine] is structurally similar and also interacts with nicotinic acetylcholine receptors.
Cocaine: [(1R,2R)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid methyl ester] shares a similar bicyclic structure and has stimulant effects on the central nervous system.
Uniqueness
[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific combination of functional groups and its potential for selective binding to molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C25H30N2O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C25H30N2O2/c1-2-22-24(20-12-15-26(22)16-13-20)29-25(28)27-17-14-18-8-6-7-11-21(18)23(27)19-9-4-3-5-10-19/h3-11,20,22-24H,2,12-17H2,1H3/t22?,23?,24-/m1/s1 |
InChIキー |
WGRUWZBYEFGUQI-KXTRFFEISA-N |
異性体SMILES |
CCC1[C@@H](C2CCN1CC2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 |
正規SMILES |
CCC1C(C2CCN1CC2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)
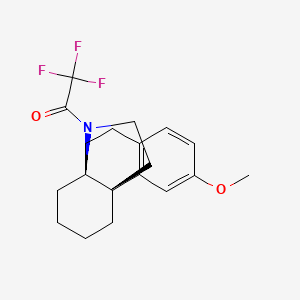
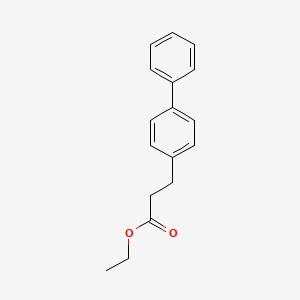
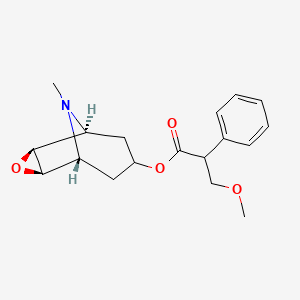
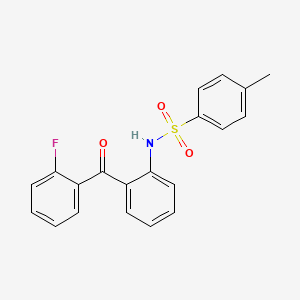
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)


